molecular formula C14H22N2O B14490244 Benzoic acid, 4-heptyl-, hydrazide CAS No. 64328-59-2

Benzoic acid, 4-heptyl-, hydrazide

Cat. No.: B14490244
CAS No.: 64328-59-2
M. Wt: 234.34 g/mol
InChI Key: XGTSJTFQKHSHTR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-heptyl-, hydrazide is an organic compound with the molecular formula C14H22N2O It is a derivative of benzoic acid where the carboxyl group is replaced by a hydrazide group, and a heptyl chain is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-heptyl-, hydrazide typically involves the reaction of 4-heptylbenzoic acid with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Heptylbenzoic acid+HydrazineBenzoic acid, 4-heptyl-, hydrazide+Water\text{4-Heptylbenzoic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 4-Heptylbenzoic acid+Hydrazine→Benzoic acid, 4-heptyl-, hydrazide+Water

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Catalysts may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-heptyl-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.

Scientific Research Applications

Benzoic acid, 4-heptyl-, hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-heptyl-, hydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-hydroxy-, hydrazide
  • Benzoic acid, 4-methyl-, hydrazide
  • Benzoic acid, 4-chloro-, hydrazide

Uniqueness

Benzoic acid, 4-heptyl-, hydrazide is unique due to the presence of the heptyl chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzoic acid hydrazides and can lead to different applications and properties.

Properties

CAS No.

64328-59-2

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-heptylbenzohydrazide

InChI

InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(17)16-15/h8-11H,2-7,15H2,1H3,(H,16,17)

InChI Key

XGTSJTFQKHSHTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NN

Origin of Product

United States

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